Dimethylhexadiene
Description
2,5-Dimethylhexadiene (C₈H₁₂), specifically 2,5-dimethyl-2,4-hexadiene, is a conjugated diene with significant industrial relevance. It is a key intermediate in the synthesis of ethyl chrysanthemate, a precursor to pyrethroid pesticides such as permethrin and deltamethrin . The dimethylhexadiene route is favored industrially due to its shorter production cycle, abundant raw materials, and cost-effectiveness compared to alternative pathways like the Martel route .
In catalysis, 2,5-dimethylhexadiene is employed in hydrogenation and isomerization reactions. For example, palladium catalysts achieve 100% conversion of 2,5-dimethylhexadiene-2,4 in hydrogenation, yielding 2,5-dimethylhexene-2 (primary product) and minor isomers (e.g., 2,5-dimethylhexene-3) . The compound’s steric hindrance slows reaction kinetics compared to less substituted dienes like isoprene . Additionally, 2,5-dimethylhexadiene serves as a precursor to aromatic hydrocarbons (e.g., p-xylene) via dehydrocyclization over chromia catalysts .
Properties
CAS No. |
54612-24-7 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
(4E)-2-methylhepta-2,4-diene |
InChI |
InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h5-7H,4H2,1-3H3/b6-5+ |
InChI Key |
ZXLUFQJSMQSMTR-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C/C=C(C)C |
Canonical SMILES |
CCC=CC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Dimethylhexadiene can be synthesized through several methods. One common synthetic route involves the use of isobutylene and isobutyraldehyde as starting materials. These compounds undergo a series of reactions, including aldol condensation and dehydration, to form this compound . Another method involves the use of isobutanol, which can be converted to this compound through a series of chemical reactions, including oxidation and dehydration . Industrial production methods often involve the use of catalysts to increase the yield and efficiency of the reaction .
Chemical Reactions Analysis
Chlorination
DMHD reacts with chlorine to form two major dichlorinated products via 1,2- and 1,4-addition pathways:
-
trans-2,5-Dichloro-2,5-dimethyl-3-hexene (kinetic product)
-
4,5-Dichloro-2,5-dimethyl-2-hexene (thermodynamic product)
Conditions :
-
Reaction occurs at low temperatures (< 0°C) for kinetic control.
-
Prolonged reaction times or higher temperatures favor the thermodynamic product .
Mechanism :
-
Chlorine adds to the conjugated diene, forming a resonance-stabilized allylic carbocation.
-
Chloride ion attack occurs at either the central (C3) or terminal (C4) position, yielding the two isomers.
Catalytic Conversion to Aromatics
DMHD undergoes dehydrocyclization over chromia/alumina catalysts to produce xylenes (Table 1):
Table 1 : Product distribution at varying temperatures
| Temperature (°C) | DMHD (%) | Para-xylene (%) | Meta-xylene (%) | Ortho-xylene (%) |
|---|---|---|---|---|
| 250 | 91 | 9 | 1 | – |
| 350 | 49 | 33 | 19 | >1 |
| 450 | 2 | 82 | 13 | >1 |
Key Observations :
-
Optimal para-xylene selectivity (82%) occurs at 450°C .
-
Catalyst longevity exceeds 10 days under continuous operation .
Cyclopropanation
DMHD participates in asymmetric cyclopropanation with tert-butyl diazoacetate catalyzed by copper-bisoxazoline complexes:
-
Yields chrysanthemic acid methyl ester , a precursor to pyrethroid insecticides.
-
Enantiomeric excess (ee) exceeds 90% under optimized conditions .
Reaction Pathway :
Singlet Oxygen Reactions
As a singlet oxygen () acceptor, DMHD forms endoperoxides in polar solvents:
-
Solvent Dependency :
-
Acetonitrile: 85% yield
-
1,4-Dioxane: 72% yield
-
Thiol Additions
DMHD reacts with aromatic/aliphatic thiols via radical or ionic pathways:
-
Aromatic thiols (e.g., thiophenol): 1,4-addition dominates (75% yield).
-
Aliphatic thiols (e.g., ethanethiol): Mixture of 1,2- and 1,4-products (55:45 ratio) .
Diels-Alder Reactivity
Though not explicitly documented in the sources, DMHD’s conjugated diene structure suggests potential as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride).
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Reactions:
2,5-Dimethyl-2,4-hexadiene serves as a crucial intermediate in the synthesis of various organic compounds. Its reactive double bonds make it suitable for addition reactions, which are foundational in organic chemistry. The compound is utilized to produce specialty chemicals and can be involved in the synthesis of fragrances and flavors due to its versatile reactivity .
Production of 9-Chloroanthracene:
Research has demonstrated that 2,5-Dimethyl-2,4-hexadiene can induce photochemical reactions leading to the formation of 9-chloroanthracene from 9,10-dichloroanthracene. This reaction showcases its utility in producing valuable chemical derivatives that have applications in materials science and organic electronics .
Pharmaceutical Applications
Role in Drug Manufacturing:
The pharmaceutical industry frequently employs 2,5-Dimethyl-2,4-hexadiene as an intermediate for synthesizing various drugs. Its importance is underscored by the rising demand for complex organic molecules that require such intermediates for their production. The compound's potential as a biomarker in breath analysis for early lung cancer detection is particularly noteworthy, indicating its emerging role in diagnostic applications .
Agricultural Uses
Insecticide Production:
One of the most significant applications of 2,5-Dimethyl-2,4-hexadiene is in the formulation of insecticides. The compound's structure allows it to be incorporated into agrochemical products aimed at pest control. As agricultural sectors globally face increasing challenges from pests, the demand for effective insecticides incorporating this compound is expected to grow substantially .
Market Growth Trends:
The market for 2,5-Dimethyl-2,4-hexadiene is projected to experience steady growth driven by its applications in agriculture and pharmaceuticals. The Asia-Pacific region is particularly notable for its expanding demand due to increasing agricultural activities and the need for effective pest management solutions .
Emerging Biomedical Applications
Biomarkers for Disease Detection:
Recent studies highlight the potential of 2,5-Dimethyl-2,4-hexadiene as a biomarker in medical diagnostics. Its application in breath analysis could pave the way for non-invasive methods to detect diseases such as lung cancer. This emerging application underscores the compound's versatility beyond traditional chemical uses and positions it within the realm of biomedical research .
Case Study: Photochemical Reactions
A study conducted on the photochemical reactions involving 2,5-Dimethyl-2,4-hexadiene demonstrated its ability to facilitate the transformation of chlorinated hydrocarbons into less harmful products. This research not only highlights its utility in environmental chemistry but also emphasizes its role in developing safer chemical processes .
Market Analysis
According to market research reports, the global market for 2,5-Dimethyl-2,4-hexadiene is expected to grow at a rate of approximately 5.1% annually from 2022 to 2029. This growth is attributed to rising applications in insecticides and pharmaceuticals amid increasing health concerns globally .
Mechanism of Action
The mechanism of action of dimethylhexadiene involves its interaction with various molecular targets and pathways. In chemical reactions, this compound can act as a nucleophile, donating electrons to electrophilic species. This allows it to participate in addition and substitution reactions. In biological systems, this compound can interact with enzymes and other proteins, affecting their activity and function . The exact molecular targets and pathways involved in these interactions are still being studied, but they are believed to involve the formation of reactive intermediates and the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Isoprene (C₅H₈)
- Reactivity : Isoprene hydrogenates faster than 2,5-dimethylhexadiene due to reduced steric hindrance. Palladium catalysts achieve 100% conversion for both, but selectivity for isoprene-derived methylbutenes exceeds that of dimethylhexene-2 (85–90% vs. 79–84%) .
- Thermodynamic Stability: Isoprene’s conjugated structure is more thermodynamically stable than non-conjugated dienes. However, 2,5-dimethylhexadiene can undergo contra-thermodynamic isomerization to deconjugated isomers (ΔG° = +3.1 kcal/mol) with 57% yield under optimized conditions .
- Applications : Isoprene is primarily used in synthetic rubber, while 2,5-dimethylhexadiene is specialized in agrochemical and materials synthesis .
1,5-Hexadiene (C₆H₁₀)
- Synthesis Utility : 1,5-Hexadiene is used in synthesizing hydrocarbon-bridged oligosilanes via hydrosilation. In contrast, 2,5-dimethylhexadiene forms sterically hindered oligomers with phenylsilane, influencing crosslinking density and material properties .
- Catalytic Behavior : Both dienes undergo free-radical reactions, but methyl substituents in 2,5-dimethylhexadiene reduce reaction rates and alter product distributions .
Other Dimethylhexadiene Isomers
- 2,4-Dimethyl-2,4-hexadiene : This isomer dehydrocyclizes to m-xylene, unlike 2,5-dimethylhexadiene, which forms p-xylene. Selectivity differences arise from substituent positioning during cyclization .
- 2,5-Dimethyl-1,4-hexadiene: Non-conjugated isomer with lower thermodynamic stability (ΔG° = +4.9 kcal/mol for isomerization to conjugated forms). Catalytic systems must overcome higher energy barriers for conversions .
Table 1: Hydrogenation Performance of Dienes Over Pd Catalysts
| Compound | Conversion (%) | Selectivity to Primary Product (%) | Byproduct Formation (%) |
|---|---|---|---|
| 2,5-Dimethylhexadiene-2,4 | 100 | 79–84 (2,5-dimethylhexene-2) | 16–21 (isomers), 4–5 (saturated) |
| Isoprene | 100 | 85–90 (methylbutenes) | <10 (saturated) |
Table 2: Isomerization Thermodynamics and Yields
| Substrate | ΔG° (kcal/mol) | Product Yield (%) | Key Catalyst System |
|---|---|---|---|
| 2,5-Dimethylhexadiene-2,4 | +3.1 | 57 | Rhodium-phosphine |
| α,β-Unsaturated carbonyls | +4.9 | 59 | Rhodium-phosphine |
Q & A
Q. How can interdisciplinary teams effectively collaborate on this compound projects spanning synthesis and computational modeling?
- Methodological Answer : Establish clear roles (e.g., synthetic chemists, theoreticians) and use version-controlled platforms (e.g., GitHub, LabArchives) for data sharing. Hold regular cross-disciplinary meetings to align terminology and hypotheses. Publish joint protocols in supplementary materials, detailing data integration methods (e.g., how DFT results informed catalyst design) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
